2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride
Overview
Description
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride, also known as ABD, is an organic compound with a molecular formula of C7H10Cl2N2O2. It is a white crystalline solid that is soluble in water and other polar solvents. ABD is a useful reagent in organic synthesis and has been used in a variety of scientific research applications.
Scientific Research Applications
Biochemistry Research
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride: , also known as ABY-029 , is a compound that has garnered attention for its potential in biochemistry research. As a member of the benzenesulfonamides class , it can be utilized in the study of enzyme inhibition, particularly in the context of sulfonamide activity. Its structural specificity may aid in the exploration of enzyme-substrate interactions and the development of novel biochemical assays.
Pharmacological Studies
In pharmacology, ABY-029’s unique structure provides a scaffold for the development of new therapeutic agents. It could be instrumental in creating drugs that target specific cellular pathways or receptors. The compound’s ability to bind with particular proteins may lead to advancements in drug design and the synthesis of compounds with improved efficacy and reduced side effects.
Medical Diagnostics
The compound’s properties may be leveraged in medical diagnostics, particularly in the design of diagnostic reagents. Its molecular structure allows for the potential development of targeted imaging agents that can bind to specific tissues or cells, enhancing the contrast in medical imaging techniques such as MRI or PET scans.
Chemical Synthesis
ABY-029 serves as a versatile intermediate in chemical synthesis. Its reactive functional groups make it suitable for various organic synthesis reactions, potentially leading to the creation of complex molecules for research or industrial purposes. It could play a role in the synthesis of polymers, dyes, or other organic compounds .
Materials Science
In materials science, the compound’s potential applications include the development of new materials with unique properties. Its molecular structure could contribute to the creation of novel polymers or coatings with specific characteristics, such as enhanced durability or conductivity .
Environmental Science
Lastly, ABY-029 might find applications in environmental science. Its chemical properties could be useful in the study of environmental pollutants and their interactions with organic molecules. It may also assist in the development of sensors or assays for detecting environmental contaminants .
properties
IUPAC Name |
2-(4-aminobut-2-ynoxy)benzamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.2ClH/c12-7-3-4-8-15-10-6-2-1-5-9(10)11(13)14;;/h1-2,5-6H,7-8,12H2,(H2,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPKUVADIBLDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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